An In-Depth Technical Guide to 3-Tert-butylbenzaldehyde: Properties, Structure, and Synthesis for Advanced Research
An In-Depth Technical Guide to 3-Tert-butylbenzaldehyde: Properties, Structure, and Synthesis for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Steric Hindrance in Aromatic Aldehydes
3-Tert-butylbenzaldehyde, a mono-substituted aromatic aldehyde, presents a compelling case study in the influence of steric hindrance on chemical reactivity and molecular interactions. The presence of a bulky tert-butyl group at the meta position of the benzaldehyde ring system imparts unique physicochemical properties that make it a valuable intermediate and building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and analytical characterization of 3-tert-butylbenzaldehyde, offering insights for its effective utilization in research and development.
The strategic placement of the tert-butyl group distinguishes 3-tert-butylbenzaldehyde from its ortho and para isomers, influencing its electronic properties and dictating its reactivity in various chemical transformations. This steric bulk can direct reactions to specific sites, modulate the stability of intermediates, and influence the conformational preferences of resulting products. For drug development professionals, understanding these nuances is critical for designing molecules with specific pharmacological profiles, as the tert-butyl moiety can enhance metabolic stability and modulate binding interactions with biological targets.
Part 1: Molecular Structure and Physicochemical Properties
3-Tert-butylbenzaldehyde is a colorless to light yellow liquid at room temperature. Its core structure consists of a benzene ring substituted with an aldehyde group (-CHO) and a tert-butyl group [-C(CH3)3] at the 1 and 3 positions, respectively.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 3-tert-butylbenzaldehyde | [1] |
| CAS Number | 23039-28-3 | [1] |
| Molecular Formula | C11H14O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Boiling Point | 228.02 °C at 760 mmHg | [2] |
| Density | 0.967 g/cm³ | [2] |
| SMILES | CC(C)(C)c1cccc(c1)C=O | [1] |
| InChIKey | HKEQMVXZDQLSDY-UHFFFAOYSA-N | [1] |
The molecular structure of 3-tert-butylbenzaldehyde can be visualized as follows:
Part 2: Synthesis of 3-Tert-butylbenzaldehyde
The synthesis of 3-tert-butylbenzaldehyde can be approached through several strategic pathways, primarily involving the introduction of the aldehyde functionality onto a pre-existing tert-butylated benzene ring or vice versa. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity.
Oxidation of 3-tert-butyltoluene
A common and direct method for the synthesis of 3-tert-butylbenzaldehyde is the oxidation of 3-tert-butyltoluene. This transformation requires a careful selection of oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.
A patented method for the synthesis of the isomeric p-tert-butylbenzaldehyde involves the heterogeneous catalytic oxidation of p-tert-butyltoluene using oxygen as the oxidant in the presence of a cobalt-loaded mesoporous molecular sieve catalyst and N-hydroxyphthalimide as a free radical initiator.[3][4] This approach offers advantages in terms of catalyst recyclability and reduced environmental impact compared to stoichiometric heavy metal oxidants.
Conceptual Experimental Protocol (Adapted from related syntheses):
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Catalyst Preparation: Prepare a cobalt-loaded mesoporous molecular sieve (e.g., Co-HMS) by impregnating the sieve with a solution of a cobalt salt (e.g., cobalt(II) nitrate) in a suitable solvent like ethanol, followed by drying and calcination.[3]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and gas inlet, charge the cobalt-loaded catalyst, 3-tert-butyltoluene, a free radical initiator (e.g., N-hydroxyphthalimide), and a solvent such as acetonitrile.[3]
-
Oxidation: Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) while bubbling a stream of oxygen or air through the solution for a designated period (e.g., 4-7 hours).[3]
-
Work-up and Purification: After completion of the reaction (monitored by GC or TLC), cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield 3-tert-butylbenzaldehyde.
Friedel-Crafts Acylation followed by Reduction
An alternative strategy involves the Friedel-Crafts acylation of tert-butylbenzene. This introduces a ketone that can be subsequently converted to the aldehyde.
-
Friedel-Crafts Acylation: Reaction of tert-butylbenzene with an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) would predominantly yield 4-tert-butylacetophenone due to the para-directing effect of the tert-butyl group.[5] Achieving the meta-substituted product, 3-tert-butylacetophenone, as the major product via this method is challenging.
-
Conversion to Aldehyde: If 3-tert-butylacetophenone were available, it could be converted to 3-tert-butylbenzaldehyde through various methods, such as the haloform reaction followed by reduction of the resulting carboxylic acid, or through more modern catalytic processes.
Given the regioselectivity challenges, the oxidation of 3-tert-butyltoluene is generally the more direct and preferred route.
Part 3: Spectroscopic and Analytical Characterization
Rigorous characterization of 3-tert-butylbenzaldehyde is essential to confirm its identity and purity. The following spectroscopic techniques are instrumental in its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 3-tert-butylbenzaldehyde is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the tert-butyl group. The aldehydic proton will appear as a singlet in the downfield region (typically around 9.8-10.0 ppm). The aromatic protons will exhibit a complex splitting pattern in the aromatic region (around 7.2-8.0 ppm) characteristic of a 1,3-disubstituted benzene ring. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region (around 1.3 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group in the downfield region (around 192 ppm). The aromatic carbons will appear in the range of 120-160 ppm, with the carbon attached to the tert-butyl group showing a distinct chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic signals in the aliphatic region. PubChem provides access to a ¹³C NMR spectrum for this compound.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 3-tert-butylbenzaldehyde will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1690-1715 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the aromatic ring and the aldehyde group, as well as C-H bending vibrations of the tert-butyl group. An FTIR spectrum is available on PubChem.[1]
Mass Spectrometry (MS)
The mass spectrum of 3-tert-butylbenzaldehyde will show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern is expected to be influenced by the presence of the tert-butyl and aldehyde groups. Key fragmentation pathways would likely involve:
-
Loss of a hydrogen atom to give a stable acylium ion at m/z = 161.
-
Loss of a methyl group (CH₃) from the tert-butyl group to give a fragment at m/z = 147.
-
Loss of the entire tert-butyl group to give a fragment at m/z = 105.
-
Cleavage of the formyl group (CHO) to give a tert-butylphenyl cation at m/z = 133.
Part 4: Applications in Research and Drug Development
The unique structural features of 3-tert-butylbenzaldehyde make it a valuable synthon in various areas of chemical research, particularly in the synthesis of complex organic molecules and pharmacologically active compounds.
Intermediate in Organic Synthesis
3-Tert-butylbenzaldehyde serves as a versatile intermediate for the introduction of the 3-tert-butylphenyl moiety into larger molecules. The aldehyde functionality can undergo a wide range of chemical transformations, including:
-
Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes.
-
Grignard and organolithium additions: to generate secondary alcohols.
-
Reductive amination: to produce substituted benzylamines.
-
Condensation reactions: to form Schiff bases, which can act as ligands for metal catalysts.[6][7]
The steric bulk of the tert-butyl group can influence the stereochemical outcome of these reactions and impart specific conformational properties to the products.
Role in Medicinal Chemistry and Drug Discovery
The 3-tert-butylphenyl group is a common structural motif in a variety of biologically active molecules. The tert-butyl group can:
-
Enhance Lipophilicity: Increasing the molecule's ability to cross cell membranes.
-
Improve Metabolic Stability: The bulky nature of the tert-butyl group can sterically hinder enzymatic degradation, prolonging the in vivo half-life of a drug candidate.
-
Modulate Receptor Binding: The size and shape of the tert-butyl group can influence the binding affinity and selectivity of a molecule for its biological target.
Derivatives of substituted benzaldehydes, including those with tert-butyl groups, have been investigated for a range of therapeutic applications, including their potential as antibacterial agents.[6] The ability to readily modify the aldehyde group of 3-tert-butylbenzaldehyde allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs.
Conclusion
3-Tert-butylbenzaldehyde is a chemically significant molecule whose properties and reactivity are largely defined by the interplay between the electron-withdrawing aldehyde group and the sterically demanding tert-butyl substituent. Its synthesis, while requiring careful control to avoid side reactions, is achievable through established organic methodologies. The analytical characterization of this compound is straightforward using standard spectroscopic techniques. For researchers in organic synthesis and drug development, 3-tert-butylbenzaldehyde offers a valuable platform for constructing complex molecular architectures with tailored properties, making it a key intermediate in the pursuit of novel materials and therapeutics.
References
-
PubChem. 3-tert-butylbenzaldehyde. National Center for Biotechnology Information. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis: The Role of 3-(tert-Butyl)-2-hydroxybenzaldehyde. [Link]
-
PubChem. 3-tert-butylbenzaldehyde. National Center for Biotechnology Information. [Link]
-
Patsnap. Process for synthesizing p-tertiary butyl benzaldehyde. [Link]
- Google Patents. CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde.
- Google Patents. EP0011281B1 - Process for the preparation of p-tert.-butyl benzaldehyde and the derivatives thereof substituted in the nucleus by halogen.
-
Pearson. Show how you would use the Friedel–Crafts acylation, Clemmensen r.... [Link]
-
Royal Society of Chemistry. Syntheses and NMR spectra. [Link]
-
Chemsrc. 3-Tert-Butylbenzaldehyde | CAS#:23039-28-3. [Link]
-
University of Texas at Dallas. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]
-
PubChemLite. 3-tert-butylbenzaldehyde (C11H14O). [Link]
-
NIST. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
Sources
- 1. 3-Tert-butylbenzaldehyde | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Tert-Butylbenzaldehyde | CAS#:23039-28-3 | Chemsrc [chemsrc.com]
- 3. Process for synthesizing p-tertiary butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde - Google Patents [patents.google.com]
- 5. cerritos.edu [cerritos.edu]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
